Cas no 28225-88-9 (Benzenethiol,2,4-dichloro-5-methyl-)
Benzenethiol,2,4-dichloro-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol,2,4-dichloro-5-methyl-
- 2,4-Dichloro-5-methylbenzenethiol
- 2,4-DICHLORO-5-METHYLTHIOPHENOL
- 2,4-Dichlor-5-methyl-thiophenol
- 2,4-dichloro-5-methyl-thiophenol
- 2.4-Dichlor-5-methylthiophenol
- 4.6-Dichlor-3-mercapto-toluol
- AC1L3PPK
- ACMC-20dwo6
- CTK4G1036
- EINECS 248-914-0
- 2, 4-dichloro-5-methylbenzenethiol
- 2,4-DICHLORO-5-METHYLBENZENE-1-THIOL
- MFCD00043991
- UNII-59T4PWA7ER
- AS-81277
- 59T4PWA7ER
- 28225-88-9
- DTXSID90182480
- NS00028439
- SCHEMBL10710955
- AKOS006273778
- Benzenethiol, 2,4-dichloro-5-methyl-
- SY292913
- CS-0450478
- SHBIPXMJAAVLGL-UHFFFAOYSA-N
- DB-302350
-
- MDL: MFCD00043991
- Inchi: 1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
- InChI Key: SHBIPXMJAAVLGL-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C)S)Cl
Computed Properties
- Exact Mass: 191.95688
- Monoisotopic Mass: 191.9567268g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 1.357±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 85 ºC
- Boiling Point: 271.0±35.0 ºC (760 Torr),
- Flash Point: 109.0±25.3 ºC,
- Solubility: Insuluble (2.1E-3 g/L) (25 ºC),
- PSA: 0
Benzenethiol,2,4-dichloro-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011482-250mg |
2,4-Dichloro-5-methylthiophenol |
28225-88-9 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A010011482-500mg |
2,4-Dichloro-5-methylthiophenol |
28225-88-9 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A010011482-1g |
2,4-Dichloro-5-methylthiophenol |
28225-88-9 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| Ambeed | A578988-1g |
2,4-Dichloro-5-methylbenzenethiol |
28225-88-9 | 95+% | 1g |
$581.0 | 2024-04-20 | |
| Chemenu | CM460580-250mg |
2,4-Dichloro-5-methylbenzenethiol |
28225-88-9 | 95%+ | 250mg |
$477 | 2022-06-11 | |
| Chemenu | CM460580-1g |
2,4-Dichloro-5-methylbenzenethiol |
28225-88-9 | 95%+ | 1g |
$819 | 2022-06-11 | |
| abcr | AB452508-250 mg |
2,4-Dichloro-5-methylthiophenol, 95%; . |
28225-88-9 | 95% | 250mg |
€752.50 | 2023-06-15 | |
| abcr | AB452508-1 g |
2,4-Dichloro-5-methylthiophenol, 95%; . |
28225-88-9 | 95% | 1g |
€1218.50 | 2023-06-15 | |
| abcr | AB452508-100mg |
2,4-Dichloro-5-methylthiophenol, 95%; . |
28225-88-9 | 95% | 100mg |
€341.70 | 2025-02-21 | |
| abcr | AB452508-250mg |
2,4-Dichloro-5-methylthiophenol, 95%; . |
28225-88-9 | 95% | 250mg |
€615.90 | 2025-02-21 |
Benzenethiol,2,4-dichloro-5-methyl- Suppliers
Benzenethiol,2,4-dichloro-5-methyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Additional information on Benzenethiol,2,4-dichloro-5-methyl-
Benzenethiol,2,4-dichloro-5-methyl- (CAS No. 28225-88-9): A Comprehensive Overview
Benzenethiol,2,4-dichloro-5-methyl- (CAS No. 28225-88-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various applications, particularly in the synthesis of pharmaceutical intermediates and agrochemicals. Understanding its molecular structure, reactivity, and potential applications is essential for researchers and professionals working in these domains.
The molecular formula of Benzenethiol,2,4-dichloro-5-methyl- is C₈H₆Cl₂S, reflecting its composition of carbon, hydrogen, chlorine, and sulfur atoms. The presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, along with a methyl group at the 5 position and a thiol (-SH) functional group, contributes to its distinct chemical behavior. This arrangement imparts both electron-withdrawing and electron-donating effects on the aromatic ring, making it a versatile intermediate in organic synthesis.
In recent years, Benzenethiol,2,4-dichloro-5-methyl- has been extensively studied for its potential applications in pharmaceutical development. Its structural features make it a valuable precursor in the synthesis of various bioactive molecules. For instance, the thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that are essential for drug design. Additionally, the chlorine atoms can participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility.
One of the most notable areas of research involving Benzenethiol,2,4-dichloro-5-methyl- is its role in developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of key biological targets. For example, studies have shown that certain analogs of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways. This has opened up possibilities for designing new anti-inflammatory drugs with improved efficacy and reduced side effects.
The agrochemical industry has also recognized the significance of Benzenethiol,2,4-dichloro-5-methyl-. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interfere with metabolic processes in plants and fungi. By targeting specific enzymes or receptors, these compounds can effectively control unwanted vegetation and fungal growth while minimizing harm to crops. This makes them promising candidates for sustainable agricultural practices.
The synthesis of Benzenethiol,2,4-dichloro-5-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from chlorobenzene derivatives through a series of chlorination and thiolation reactions. Advanced catalytic methods have been developed to enhance yield and purity while reducing environmental impact. These innovations align with the growing emphasis on green chemistry principles in industrial processes.
In terms of analytical chemistry, Benzenethiol,2,4-dichloro-5-methyl- can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into its molecular structure and purity. High-performance liquid chromatography (HPLC) is often employed for quantitative analysis in pharmaceutical formulations. Such analytical advancements ensure that researchers can accurately assess the quality and consistency of this compound across different batches.
The safety profile of Benzenethiol,2,4-dichloro-5-methyl- is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to prevent exposure to skin or eyes. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during laboratory work involving this compound. Additionally, adequate ventilation should be maintained to minimize inhalation risks.
The future prospects of Benzenethiol,2,4-dichloro-5-methyl- are promising given its diverse applications in pharmaceuticals and agrochemicals. Ongoing research aims to discover new derivatives with enhanced biological activity and improved environmental compatibility. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to more effective and sustainable solutions for global health challenges.
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